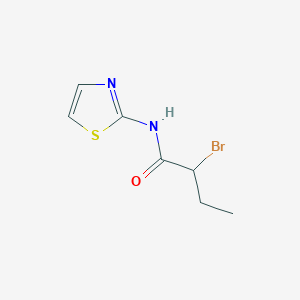

2-Bromo-N-1,3-thiazol-2-ylbutanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-N-1,3-thiazol-2-ylbutanamide is a compound that is likely to possess interesting chemical and biological properties due to the presence of a bromine atom and a thiazole ring in its structure. While the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and their properties, which can be used to infer potential characteristics of 2-Bromo-N-1,3-thiazol-2-ylbutanamide.

Synthesis Analysis

The synthesis of related compounds involves the use of bromine-containing reagents and thiazole derivatives. For instance, the synthesis of antipyrine derivatives with bromine substituents has been reported to yield good results and is characterized spectroscopically . Similarly, the reaction of N-(anthracen-9-yl)-N'-ethylthiourea with bromoacetic acid derivatives demonstrates the potential for creating thiazole-containing compounds through regioselective synthesis . These methods could potentially be adapted for the synthesis of 2-Bromo-N-1,3-thiazol-2-ylbutanamide.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Bromo-N-1,3-thiazol-2-ylbutanamide has been elucidated using techniques such as X-ray crystallography, NMR, and DFT calculations. For example, the X-ray structure and Hirshfeld surface analysis of antipyrine derivatives reveal the importance of intermolecular interactions, such as hydrogen bonds and π-interactions, in stabilizing the crystal structure . These techniques could be employed to determine the molecular structure of 2-Bromo-N-1,3-thiazol-2-ylbutanamide and to understand its intermolecular interactions.

Chemical Reactions Analysis

The chemical reactivity of bromine and thiazole-containing compounds can lead to a variety of reactions. The regioselectivity observed in the synthesis of 2-imino-1,3-thiazolidin-4-ones suggests that the bromine atom plays a significant role in determining the outcome of the reaction . Additionally, the synthesis of thiazole derivatives from 2-bromo-1-(3,4-dimethylphenyl)ethanone indicates that brominated compounds can undergo further functionalization to produce a range of thiazole derivatives . These findings suggest that 2-Bromo-N-1,3-thiazol-2-ylbutanamide could participate in various chemical reactions, leading to the formation of new compounds with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromine and thiazole-containing compounds are influenced by their molecular structure. The presence of a bromine atom can impact the compound's reactivity, boiling point, and density. Thiazole rings contribute to the compound's aromaticity and electronic properties. The antifungal and antibacterial activities of a Cd(II) complex derived from a bromo thiazolyl azo compound , as well as the antidepressant activity of 2-bromo-1-(thietan-3-yl) imidazole-4,5-dicarboxylic acid derivatives , highlight the potential biological relevance of such compounds. These properties would be important to consider when analyzing 2-Bromo-N-1,3-thiazol-2-ylbutanamide.

Applications De Recherche Scientifique

Synthesis and Chemical Applications

Synthesis of Trifluoromethylthiazoles : Research has shown the reaction of related compounds with thiourea and N-monosubstituted thioureas to produce 4-trifluoromethylthiazoles, highlighting the compound's utility in synthesizing novel thiazole derivatives (Tanaka et al., 1991).

Formation of Bromodifluoromethyl Thiazoles : Another study reported a synthetic protocol for introducing a bromodifluoromethyl group at the C4 of the thiazole, which can be further transformed for radiopharmaceutical applications (Colella et al., 2018).

Functionalization of Thiazoles : Research on 2-alkylidene-5-methylidene-1,3-thiazolidin-2-ylidenes reacting with N-bromosuccinimide has led to the formation of 2-alkylidene-5-(bromomethyl)-2,3-dihydro-1,3-thiazoles, demonstrating the compound's versatility in chemical synthesis (Litvinchuk et al., 2018).

Biomedical Research and Drug Development

Antitumor Activity : A study highlighted the synthesis of imidazo[2,1-b][1,3]thiazoles, where the compound's derivatives showed moderate ability to suppress the growth of kidney cancer cells, illustrating its potential in cancer research (Potikha & Brovarets, 2020).

Therapeutic Potential in Alzheimer's and Diabetes : Research evaluated the therapeutic potential of bi-heterocycles containing a 1,3-thiazole and 1,3,4-oxadiazole in the skeleton against Alzheimer's disease and diabetes, supporting the compound's relevance in therapeutic development (Ramzan et al., 2018).

Potential as MAGL Inhibitors : A study on the synthesis of highly functionalized 5-bromo-2-aminothiazoles suggested their use as potential inhibitors of monoacylglycerol lipase (MAGL), a target in various pharmacological treatments (Prévost et al., 2018).

Propriétés

IUPAC Name |

2-bromo-N-(1,3-thiazol-2-yl)butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2OS/c1-2-5(8)6(11)10-7-9-3-4-12-7/h3-5H,2H2,1H3,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKJINHVPVKYWNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=NC=CS1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30552704 |

Source

|

| Record name | 2-Bromo-N-(1,3-thiazol-2-yl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30552704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-N-1,3-thiazol-2-ylbutanamide | |

CAS RN |

116200-99-8 |

Source

|

| Record name | 2-Bromo-N-2-thiazolylbutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116200-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-N-(1,3-thiazol-2-yl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30552704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.